Formamide,N-(3-aminophenyl)-N-methyl-

Description

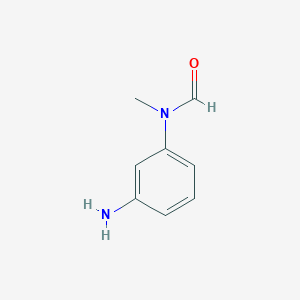

Formamide, N-(3-aminophenyl)-N-methyl- (IUPAC name: N-methyl-N-(3-aminophenyl)formamide) is a substituted formamide derivative characterized by a formamide group (-NHCHO) attached to a methyl group and a 3-aminophenyl ring. The compound’s molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol (inferred from structural analogs in ). The 3-aminophenyl substituent introduces electron-donating properties, influencing reactivity and solubility, while the methyl group sterically hinders rotational freedom around the amide bond. This compound is structurally related to aromatic amides and formamides used in pharmaceutical intermediates, polymer synthesis, and coordination chemistry .

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N-(3-aminophenyl)-N-methylformamide |

InChI |

InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,9H2,1H3 |

InChI Key |

AZVLWSFTJIFKNR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Specific Preparation Method for N-(3-aminophenyl)-N-methyl-formamide

The target compound can be prepared by N-formylation of N-methyl-3-aminophenylamine (N-methyl-3-aminobenzene). This involves:

- Starting material: N-methyl-3-aminophenylamine (the secondary amine with methyl substitution on nitrogen).

- Formylating agent: Solid N-formyl reagents such as N-formylcarbazole, N-formylbenzotriazole, or N-formylsaccharin.

- Reaction conditions: Room temperature to mild heating, depending on reagent and steric hindrance.

- Solvent: Typically dichloromethane or other aprotic solvents; water can be used in some protocols with triethyl orthoformate.

- Reaction time: From minutes to a few hours depending on the method.

$$

\text{N-methyl-3-aminophenylamine} + \text{N-formyl reagent} \rightarrow \text{N-(3-aminophenyl)-N-methyl-formamide}

$$

The reaction proceeds via nucleophilic attack of the amine nitrogen on the formyl donor, yielding the formamide.

Comparative Analysis of Formylation Reagents and Conditions

Research Findings and Yield Data

- The use of N-formylcarbazole and related solid reagents yields high purity N-formamides with good to excellent yields (often >80%) under mild conditions.

- For aryl amines, formylation yields can be slightly lower due to reduced nucleophilicity but remain practical with optimized reagents and conditions.

- Microwave-assisted formylation methods significantly reduce reaction times from hours to minutes while maintaining yields and stereochemical integrity when chiral centers are present.

- A study on amino sulfenyl methyl formamides demonstrated efficient Mannich-type reactions followed by oxidation to sulfonyl methyl formamides, suggesting potential synthetic versatility for related formamide derivatives.

Summary Table of Preparation Methods for N-(3-aminophenyl)-N-methyl-formamide

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(3-aminophenyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The formyl group can be reduced to a methyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry

Formamide, N-(3-aminophenyl)-N-methyl- has shown potential in medicinal chemistry due to its structural properties that allow for interactions with biological targets.

Case Studies

- Anticancer Activity : Research indicates that derivatives of N-(3-aminophenyl)-formamide exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures could inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against bacteria and fungi. In vitro studies showed promising results against specific pathogens, suggesting potential use in developing new antimicrobial agents .

Materials Science

In materials science, formamide derivatives are utilized for their solvent properties and ability to modify polymer characteristics.

Applications

- Polymer Synthesis : Formamide, N-(3-aminophenyl)-N-methyl- can act as a solvent or reactant in the synthesis of polymers with specific functional groups, enhancing their mechanical and thermal properties .

- Nanocomposite Materials : The compound has been explored as a component in nanocomposite materials that require specific chemical interactions to improve their strength and durability .

Cosmetic Industry

The cosmetic sector leverages the properties of formamide derivatives for formulation stability and performance.

Formulation Examples

- Skin Care Products : Due to its film-forming properties, N-(3-aminophenyl)-N-methyl-formamide is used in formulations aimed at improving skin hydration and texture. Its ability to form stable emulsions makes it a valuable ingredient in creams and lotions .

- Hair Care Products : The compound is also employed in hair conditioners and styling products to enhance moisture retention and provide a smooth finish .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against specific pathogens | |

| Materials Science | Polymer Synthesis | Enhances mechanical/thermal properties |

| Nanocomposite Materials | Improves strength and durability | |

| Cosmetic Industry | Skin Care Products | Enhances hydration and texture |

| Hair Care Products | Improves moisture retention |

Mechanism of Action

The mechanism of action of Formamide, N-(3-aminophenyl)-N-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Formamide, N-(3-aminophenyl)-N-methyl- and Analogs

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-amino group in the target compound enhances nucleophilicity compared to electron-withdrawing groups (e.g., nitro in N-(3-nitrophenyl)-N-phenylacetamide or fluoro in N-[(3-fluorophenyl)methyl]formamide ). This affects solubility, with amino-substituted derivatives showing higher polarity and aqueous solubility.

- Amide Type: Formamides (e.g., N-methyl-N-phenylformamide ) exhibit lower steric hindrance than acetamides (e.g., N-(3-aminophenyl)-N-methylacetamide ), influencing their reactivity in hydrogen bonding and metal coordination.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Solubility Trends: The 3-aminophenyl group in the target compound enhances solubility in polar solvents due to hydrogen bonding from the -NH₂ group, contrasting with nitro-substituted analogs (e.g., N-(3-nitrophenyl)-N-phenylacetamide), which are less polar .

- Thermal Stability: N-methyl-N-phenylformamide decomposes at 285°C , while acetamide derivatives (e.g., N-(3-aminophenyl)-N-methylacetamide) exhibit higher thermal stability due to stronger intermolecular interactions.

Spectroscopic Comparisons

- NMR Spectroscopy : The target compound’s ¹H NMR would show a singlet for the methyl group (~3.0 ppm) and aromatic protons split by the -NH₂ group (~6.5–7.5 ppm), similar to N-(4-methoxyphenyl)formamide derivatives .

- Photoelectron Spectroscopy : The n/π orbital order in formamides (e.g., N-methylformamide) differs from acetamides, affecting UV-Vis absorption profiles .

Q & A

Q. What are the recommended synthetic routes for N-(3-aminophenyl)-N-methylformamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves formylation of 3-aminophenylmethylamine using formylating agents like formic acid or CO₂ under reductive conditions. For example, sodium borohydride-mediated reductive formylation with CO₂ has been successfully applied to synthesize N-formylanilines (e.g., N-(3-(trifluoromethyl)phenyl)formamide, 90% yield) . Key parameters include temperature control (20–25°C), anhydrous solvents, and stoichiometric ratios of reagents. Optimization may involve varying catalysts (e.g., Lewis acids like AlCl₃) or employing microwave-assisted synthesis to reduce reaction time. Purification typically involves column chromatography or recrystallization .

Q. What safety precautions are critical when handling N-(3-aminophenyl)-N-methylformamide?

- Methodological Answer : Due to structural similarities to N-methylformamide (skin toxicity: LD₅₀ 4,000 mg/kg in rats) and reported irritant properties in phenylacetamide derivatives , researchers should:

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store the compound away from strong oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .

- Implement emergency protocols: rinse exposed skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine (-NH₂), methyl (-CH₃), and formamide (-CONH-) protons. For example, formamide protons in similar compounds resonate at δ 8.35–10.54 ppm .

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass ~208.12 g/mol) and fragmentation patterns.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity?

- Methodological Answer : Comparative studies of N-(3-aminophenyl)acetamide analogs reveal that electron-donating groups (e.g., methyl, methoxy) enhance enzyme inhibition. For example:

Q. What experimental strategies can resolve contradictions in reported toxicity data for similar amides?

- Methodological Answer :

- In vitro assays : Conduct parallel toxicity screens (e.g., MTT assay on HepG2 cells) for N-(3-aminophenyl)-N-methylformamide and its analogs to compare IC₅₀ values.

- QSAR modeling : Use computational tools to correlate structural features (e.g., logP, H-bond donors) with toxicity endpoints.

- Metabolite profiling : Identify degradation products via LC-MS to assess if toxicity arises from metabolites (e.g., reactive quinones) .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions.

- Catalyst screening : Test Pd/C or enzyme-mediated systems for selective formylation.

- Flow chemistry : Implement continuous flow reactors to maintain precise temperature/pH control, improving reproducibility .

Q. What are the stability profiles of N-(3-aminophenyl)-N-methylformamide under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Similar amides show decomposition at pH < 3 or > 10, forming aniline derivatives .

- Thermogravimetric analysis (TGA) : Determine thermal stability; decomposition typically occurs above 150°C for formamides .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with variations in the phenyl ring (e.g., halogens, alkyl groups) and amide substituents.

- Biological testing : Screen analogs for enzyme inhibition (e.g., COX-2, AChE) and cytotoxicity.

- Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., kinases) using crystal structures from the PDB.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Binding free energy calculations : Apply MM-PBSA to rank analogs by predicted affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.